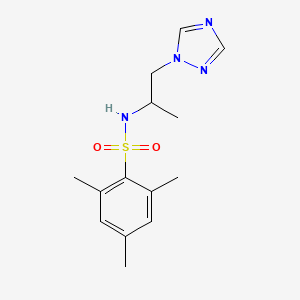

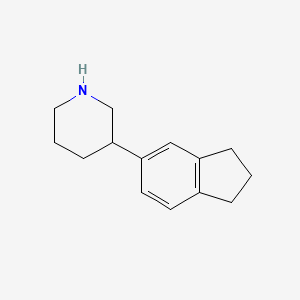

3-(2,3-Dihydro-1H-inden-5-yl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2,3-Dihydro-1H-inden-5-yl)piperidine, also known as DIPL, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids. Researchers have explored various synthetic routes to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds serve as potential drug candidates, and understanding their synthesis and biological evaluation is essential for medicinal chemistry .

Anticancer Agents

A series of 2-amino-4-(1-piperidine) pyridine derivatives, including those containing the piperidine moiety, have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds show promise in inhibiting cancer cell growth and may contribute to anticancer drug development .

Neuroprotection and Neurodegenerative Diseases

Novel carboxamides and thioureas derived from 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one have been synthesized and evaluated for their anticholinesterase activities. These compounds could potentially play a role in neuroprotection and the treatment of neurodegenerative disorders .

Kinase Inhibition

Certain piperidine-containing compounds exhibit potent kinase inhibition. For example, a compound with the structure 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine efficiently inhibits receptor-interacting protein kinase 1 (RIPK1) and shows good kinase selectivity. This property makes it relevant for kinase-targeted therapies .

Chemical Modulation

Researchers have explored various chemical modifications of the piperidine ring system. These include modulating the aliphatic chain, amide substituents, and linker groups. Such modifications can lead to diverse pharmacological properties and improved drug-like characteristics .

Multicomponent Reactions

The piperidine scaffold participates in multicomponent reactions, enabling the rapid synthesis of complex molecules. These reactions provide efficient access to diverse piperidine derivatives, which can be further evaluated for biological activity .

Mécanisme D'action

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . Piperidine derivatives, another structural component of the compound, are present in more than twenty classes of pharmaceuticals .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Similarly, piperidine derivatives have been utilized in various ways as anticancer, antiviral, and anti-inflammatory agents .

Biochemical Pathways

It’s known that piperidine and indole derivatives can regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc .

Result of Action

It’s known that indole and piperidine derivatives can exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .

Propriétés

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-3-11-6-7-13(9-12(11)4-1)14-5-2-8-15-10-14/h6-7,9,14-15H,1-5,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZKHTUOSOWZPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC3=C(CCC3)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dihydro-1H-inden-5-yl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

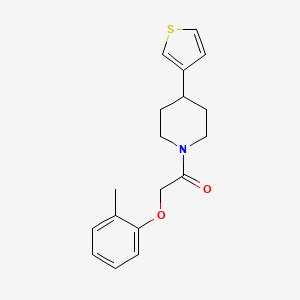

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)

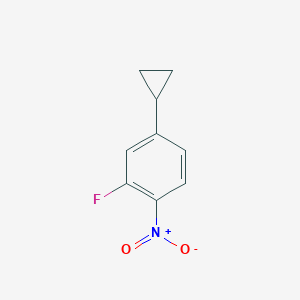

![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)

![1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2469125.png)

![9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469130.png)

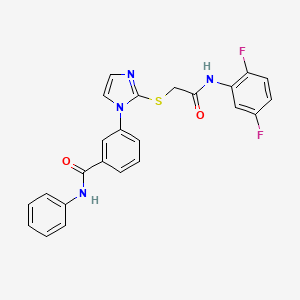

![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2469132.png)